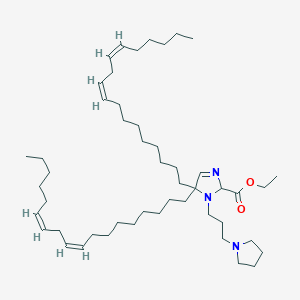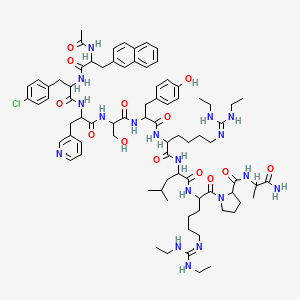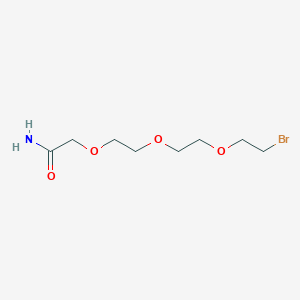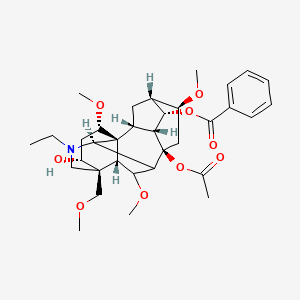![molecular formula C27H26ClN3O7S2 B11934208 ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OSMI-4 is a potent inhibitor of the enzyme O-linked N-acetylglucosamine transferase (OGT). This enzyme is responsible for the post-translational modification of proteins through the addition of N-acetylglucosamine to serine and threonine residues. OSMI-4 has been widely recognized for its low nanomolar binding affinity and its ability to inhibit OGT effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of OSMI-4 involves several steps, starting with the preparation of the quinolinone-6-sulfonamide scaffold. This scaffold is then modified to include a chlorine substituent on the quinolinone ortho to the sulfonamide, which enhances the molecule’s binding affinity in the uridine binding pocket of OGT . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and are carried out at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for OSMI-4 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: OSMI-4 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and chlorine substituent. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of OSMI-4 include organic solvents like DMSO, as well as various catalysts and bases to facilitate the substitution reactions . The reactions are usually conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed: The major product formed from the reactions involving OSMI-4 is the modified quinolinone-6-sulfonamide scaffold with enhanced binding affinity for OGT. This modification is crucial for the compound’s inhibitory activity .
Wissenschaftliche Forschungsanwendungen
OSMI-4 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of OGT inhibition and to develop new inhibitors with improved properties . In biology, OSMI-4 is used to investigate the role of O-GlcNAcylation in various cellular processes, including gene expression, protein stability, and enzyme activity . In medicine, OSMI-4 has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, where dysregulation of O-GlcNAcylation has been implicated .
Wirkmechanismus
OSMI-4 exerts its effects by binding to the uridine binding pocket within the active site of OGT. This binding is facilitated by the chlorine substituent on the quinolinone ortho to the sulfonamide, which enhances the molecule’s affinity for the enzyme . Once bound, OSMI-4 inhibits the transfer of N-acetylglucosamine to serine and threonine residues on target proteins, thereby disrupting the O-GlcNAcylation process . This inhibition can affect various cellular pathways and processes, including gene expression, protein stability, and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
OSMI-4 is unique among OGT inhibitors due to its low nanomolar binding affinity and its ability to inhibit OGT effectively in cellular assays . Similar compounds include OSMI-1, which also contains a quinolinone-6-sulfonamide scaffold but lacks the chlorine substituent that enhances binding affinity . Other OGT inhibitors include UDP-mimics, which bind to the uridine binding pocket but may have lower affinity and specificity compared to OSMI-4 .
List of Similar Compounds:- OSMI-1
- UDP-mimics
- Peptidic substrate inhibitors
OSMI-4 stands out due to its optimized structure, which allows for more effective inhibition of OGT and greater potential for therapeutic applications .
Eigenschaften
Molekularformel |
C27H26ClN3O7S2 |
|---|---|
Molekulargewicht |
604.1 g/mol |
IUPAC-Name |
ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32)/t26-/m0/s1 |
InChI-Schlüssel |
STPSLAZMEWZDAJ-SANMLTNESA-N |
Isomerische SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)[C@H](C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Kanonische SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)
![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)


![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)

![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)


